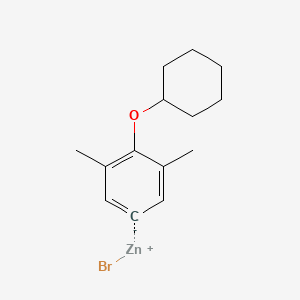
4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-dimethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn→4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Negishi Coupling: Palladium or nickel catalyst, base (e.g., lithium chloride), and organohalide.
Kumada Coupling: Nickel catalyst and Grignard reagent.
Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming biaryl structures is crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its application in cross-coupling reactions allows for the efficient synthesis of high-value products.
Mechanism of Action
The mechanism of action of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the organic substrates undergoing coupling.
Comparison with Similar Compounds
- 4-Isopropoxy-3,5-dimethylphenylzinc bromide
- 4-Trifluoromethylphenylmagnesium bromide
- 5-Methoxycarbonylthiazol-2-ylzinc bromide
Comparison: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, affecting the outcome of the reactions it participates in. For instance, the cyclohexyloxy group can provide steric hindrance, potentially leading to higher selectivity in certain reactions.
Properties
Molecular Formula |
C14H19BrOZn |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
bromozinc(1+);2-cyclohexyloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13;;/h7-8,13H,3-5,9-10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GHXVBSIAWLHAMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)OC2CCCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















